molecular formula C8H10FNO2 B2537535 2-Amino-5-(2-fluoroethoxy)phenol CAS No. 1699753-43-9

2-Amino-5-(2-fluoroethoxy)phenol

Cat. No.: B2537535
CAS No.: 1699753-43-9
M. Wt: 171.171
InChI Key: NWHXWUOPLZGYJL-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluoroethoxy)phenol is a chemical compound with the molecular formula C8H10FNO2. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of an amino group, a fluoroethoxy group, and a phenol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-fluoroethoxy)phenol typically involves the reaction of 2-fluoroethanol with 2-amino-5-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-fluoroethoxy)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield primary amines .

Scientific Research Applications

2-Amino-5-(2-fluoroethoxy)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-fluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Amino-5-(2-fluoroethoxy)phenol can be compared with other similar compounds such as:

    2-Amino-5-methoxyphenol: Similar structure but with a methoxy group instead of a fluoroethoxy group.

    2-Amino-5-ethoxyphenol: Similar structure but with an ethoxy group instead of a fluoroethoxy group.

    2-Amino-5-chloroethoxyphenol: Similar structure but with a chloroethoxy group instead of a fluoroethoxy group.

The uniqueness of this compound lies in its fluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-amino-5-(2-fluoroethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHXWUOPLZGYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699753-43-9
Record name 2-amino-5-(2-fluoroethoxy)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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